molecular formula C10H7NOS2 B15371388 S-1,3-Benzothiazol-2-yl prop-2-enethioate CAS No. 61553-73-9

S-1,3-Benzothiazol-2-yl prop-2-enethioate

Cat. No.: B15371388
CAS No.: 61553-73-9
M. Wt: 221.3 g/mol
InChI Key: GDFMXGPKYUYYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-1,3-Benzothiazol-2-yl prop-2-enethioate is a chemical compound with the molecular formula C10H7NOS2 and a molecular weight of 221.30 . It is supplied for laboratory research use and is strictly not for human or veterinary use. The compound is registered under CAS Number 61553-73-9 . Its chemical structure can be represented by the SMILES string C=CC(=O)Sc1nc2ccccc2s1 . Researchers are exploring the properties and potential applications of various benzothiazole derivatives, which are a subject of interest in several scientific fields . Please consult the safety data sheet prior to use.

Properties

CAS No.

61553-73-9

Molecular Formula

C10H7NOS2

Molecular Weight

221.3 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) prop-2-enethioate

InChI

InChI=1S/C10H7NOS2/c1-2-9(12)14-10-11-7-5-3-4-6-8(7)13-10/h2-6H,1H2

InChI Key

GDFMXGPKYUYYCI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Compound Name Dihedral Angle (°) Hydrogen Bonding Motifs Crystal Stabilization Features Refinement Software
S-1,3-Benzothiazol-2-yl prop-2-enethioate Not reported Likely N–H⋯N/C–H⋯O (inferred) Planar benzothiazole system SHELXL
S-1,3-Benzothiazol-2-yl (2Z)-...ethanethioate 1.2(2) N–H⋯N, C–H⋯O (R₂² motifs) 3D network via H-bonding SHELXS97
(2E)-2-(1,3-Benzothiazol-2-yl)-...prop-2-enenitrile Planar (max deviation: 0.063 Å) π-π stacking (3.7475 Å) Non-classical π interactions SHELXTL
  • Planarity and Rigidity: The title compound shares near-planar geometry with other benzothiazole derivatives, such as (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile, which exhibits a planar conformation (max deviation: -0.063 Å) . However, unlike the latter, which relies on π-π stacking for stabilization, this compound derivatives utilize hydrogen bonding, enhancing solubility and bioactivity .

Thermal and Optical Properties

  • Thermal Stability : Benzothiazole derivatives with hydrogen-bonded networks (e.g., R₂² motifs) typically exhibit higher melting points (>190°C) compared to π-stacked analogs (441–443 K) .
  • Optical Behavior : The conjugated system in the title compound may confer UV-Vis absorption characteristics similar to (2E)-2-(1,3-benzothiazol-2-yl)-...prop-2-enenitrile, which shows λmax shifts dependent on substituents .

Q & A

What are the common synthetic routes for S-1,3-Benzothiazol-2-yl prop-2-enethioate, and how are reaction conditions optimized?

Basic
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives and prop-2-enethioate intermediates. Key steps include nucleophilic substitution and condensation, often requiring bases (e.g., NaOH, K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) or acetic acid. Temperature control (e.g., reflux) is critical for yield optimization. Purity is ensured via recrystallization or column chromatography .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, with parameters like bond angles (e.g., C3–C4–C5 = 118.7°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . NMR spectroscopy (¹H/¹³C) validates structural integrity, while IR confirms functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

How can researchers resolve contradictions in spectroscopic data between different studies?

Advanced
Discrepancies may arise from crystallographic packing effects, solvent polarity, or calibration errors. To mitigate:

  • Standardize sample preparation (e.g., drying, solvent purity).
  • Cross-validate with SCXRD to resolve ambiguous NMR/IR peaks.
  • Replicate experiments under identical conditions (temperature, pH) .

What role do intermolecular interactions play in the compound’s reactivity and bioactivity?

Advanced
Crystal packing, driven by N–H⋯N and C–H⋯O interactions, stabilizes the lattice and influences solubility and bioavailability. For example, the R₂²(8) and R₂²(16) hydrogen-bonding motifs in the title compound enhance thermal stability, which is critical for drug formulation . π-π stacking in benzothiazole derivatives also modulates binding affinity to biological targets .

What solvents and bases are optimal for achieving high yields in synthesis?

Basic
DMF and acetic acid are preferred solvents due to their ability to stabilize intermediates. Strong bases (e.g., NaOH) facilitate deprotonation in coupling steps, while milder bases (K₂CO₃) reduce side reactions. Solvent-free conditions under microwave irradiation can improve eco-efficiency .

How can theoretical frameworks guide structure-activity relationship (SAR) studies?

Advanced
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations model interactions with biological targets (e.g., enzymes), linking substituent effects (e.g., methoxy groups) to antimicrobial or antitumor activity .

What experimental designs are recommended for studying degradation pathways?

Advanced
Use accelerated stability testing under varied conditions (pH, temperature, UV light) with HPLC or LC-MS to monitor degradation products. Factorial design (e.g., 2³ matrix) identifies dominant degradation factors (e.g., hydrolysis vs. oxidation) .

How stable is this compound under different storage conditions?

Basic
Thermogravimetric analysis (TGA) shows stability up to 150°C. Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the thioester group. Avoid prolonged exposure to polar solvents .

How can bioactivity discrepancies between in vitro and in vivo assays be interpreted?

Advanced
Differences may stem from metabolic degradation (e.g., esterase activity) or poor membrane permeability. Use pharmacokinetic profiling (e.g., Caco-2 cell permeability assays) and prodrug strategies to enhance bioavailability. Validate with tissue-specific toxicity studies .

What strategies enhance the bioactivity of benzothiazole derivatives through substituent modification?

Advanced
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the benzothiazole ring improves antimicrobial potency. Conversely, hydrophilic substituents (e.g., hydroxyl) enhance solubility but may reduce membrane penetration. SAR studies should balance lipophilicity (logP) and hydrogen-bonding capacity .

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